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For researchers, scientists, and drug development professionals working with the voltage-gated

sodium channel Nav1.8, achieving stable and reliable patch-clamp recordings is paramount.

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues

you may face.

Issue 1: Low or No Nav1.8 Current Expression

Q: I am not observing any Nav1.8 currents, or the currents are very small, especially in

HEK293 cells. What could be the problem?

A: This is a common challenge as Nav1.8 often expresses poorly in non-neuronal cell lines.[1]

[2] Here are several potential causes and solutions:

Suboptimal Cell Line: Wild-type Nav1.8 channels may not traffic effectively to the cell surface

in cell lines like HEK293T.[1] Consider using a cell line known to support Nav1.8 expression,

such as ND7/23 cells, which are derived from a neuroblastoma x DRG neuron hybrid.[1]

Molecular Determinants: The C-terminus of the Nav1.8 protein has been identified as a key

factor limiting its functional expression in heterologous systems.[1]
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Use of Chimeric Channels: To overcome expression issues in HEK293T cells, researchers

have successfully used chimeric channels where the C-terminus of Nav1.8 is replaced with

that of another sodium channel, such as Nav1.4, Nav1.5, or Nav1.7.[1] The Nav1.8/1.7L5

chimera, in particular, has been shown to express high-level, Nav1.8-like currents.[1]

Co-expression of β-subunits: Co-expressing Nav1.8 with auxiliary β-subunits (e.g., β1 or β3)

can enhance current density and modulate channel gating.[3]

Transfection Efficiency: Ensure your transfection protocol is optimized for your chosen cell

line. Low transfection efficiency will naturally lead to a low percentage of cells expressing the

channel.

Issue 2: Unstable Recordings and Poor Seal Quality

Q: I am having difficulty obtaining a high-resistance (GΩ) seal, or the seal is lost shortly after

breaking into the whole-cell configuration. What should I do?

A: A stable GΩ seal is the foundation of a good patch-clamp recording. Here are some

troubleshooting steps:

Pipette Preparation:

Pipette Resistance: For voltage-clamp recordings of sodium channels, a lower resistance

pipette (3-4 MΩ) is often preferred to ensure good voltage control.[4] However, if you are

struggling with seal formation, try using slightly higher resistance pipettes (e.g., 5-7 MΩ).

[5]

Pipette Tip Cleanliness: Ensure your pipette tips are clean. Debris can prevent a tight seal

from forming.[5] Fire-polishing the pipette tips can also help create a smoother surface for

sealing.

Internal Solution Filtration: Always filter your internal solution on the day of the experiment

to remove any precipitates that could clog the pipette.[4]

Cell Health: Unhealthy or dying cells will have a compromised membrane, making it difficult

to form a stable seal.[5] Ensure your cells are in optimal condition before starting your

experiments.
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Mechanical Stability: Vibrations from the surrounding environment can disrupt seal formation.

Ensure your setup is on an anti-vibration table and that all components are securely

fastened.[5]

External Solution: The composition and cleanliness of your external solution are critical.

Debris in the bath can interfere with sealing.

Issue 3: Rapid Current Rundown

Q: The Nav1.8 current amplitude decreases significantly over the course of my recording. How

can I minimize this rundown?

A: Current rundown can be a frustrating issue. Here are some factors to consider:

Intracellular Components: The composition of your internal solution is crucial. The absence

of certain components can lead to rundown.

ATP and GTP: Including ATP and GTP in your internal solution can help maintain channel

function by providing energy for cellular processes that may be involved in channel

regulation.[6]

EGTA: A calcium chelator like EGTA in the internal solution can help buffer intracellular

calcium, as high levels of calcium can activate proteases and other enzymes that may

negatively impact channel stability.[7]

Repetitive Stimulation: Applying repetitive depolarizing pulses can lead to a use-dependent

decrease in current amplitude.[3] Allow for sufficient recovery time between stimulation

protocols.

Dialysis of Cytoplasmic Factors: During whole-cell recording, essential cytoplasmic

components can be washed out. If rundown persists, consider using the perforated patch

technique, which helps preserve the intracellular environment.

Issue 4: Inconsistent Pharmacological Effects

Q: I am observing variability in the potency of my test compounds on Nav1.8 currents. What

could be the cause?
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A: Inconsistent pharmacological results can stem from several sources:

Compound Stability and Solubility: Ensure your compounds are fully dissolved in the external

solution and are stable throughout the experiment. Precipitated compound will not be

effective.

Expression System Differences: The pharmacological properties of ion channels can

sometimes differ between native neurons and heterologous expression systems.[8] This can

be due to the absence of specific interacting proteins or post-translational modifications in

the expression system.[8]

State-Dependent Block: Many sodium channel blockers exhibit state-dependent binding,

meaning their affinity for the channel is different depending on whether it is in the resting,

open, or inactivated state. Ensure your voltage protocols are designed to appropriately test

for state-dependent effects.

Incomplete Solution Exchange: Verify that your perfusion system allows for complete and

rapid exchange of the external solution in the recording chamber.

Quantitative Data Summary
The following tables summarize typical quantitative data for Nav1.8 patch-clamp recordings

from various expression systems. Note that these values can vary depending on the specific

experimental conditions.

Table 1: Nav1.8 Current Densities
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Expression System Condition
Peak Current
Density (pA/pF)

Reference(s)

HEK293T Cells Wild-type Nav1.8 Low to negligible [2]

HEK293T Cells
Chimeric

Nav1.8/1.5L5
-121.9 ± 11.8 [2]

HEK293T Cells
Chimeric

Nav1.8/1.4L5
-142.9 ± 12.7 [2]

HEK293T Cells
Chimeric

Nav1.8/1.7L5
-108.0 ± 10.4 [2]

Rat DRG Neurons Control 667.3 ± 74.4

Rat DRG Neurons Anisomycin-treated 893.4 ± 66.8 [9]

Rat DRG Neurons Inflamed (CFA) -108.1 ± 1.5 [10]

Table 2: Biophysical Properties of Nav1.8
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Parameter
Expression
System

Species
V₁/₂ of
Activation
(mV)

V₁/₂ of Fast
Inactivation
(mV)

Reference(s
)

Wild-type
Xenopus

oocytes
Rat 4.7 ± 0.7 -54.8 ± 1.7 [11]

Wild-type +

β₁

Xenopus

oocytes
Rat -3.3 ± 1.0 -62.6 ± 0.9 [11]

Wild-type
Mouse DRG

Neurons
Mouse - -37 [12][13]

Wild-type
Mouse DRG

Neurons
Human -11.12 ± 1.76 -31.86 ± 0.58 [6]

Wild-type
Mouse DRG

Neurons
Rat -6.21 ± 1.62 -35.53 ± 1.6 [6]

I1706V

Mutant

Mouse DRG

Neurons
Human -7.47 ± 1.4 -29.9 ± 1.9 [14]

Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording from DRG Neurons

This protocol is adapted for recording Nav1.8 currents from isolated dorsal root ganglion (DRG)

neurons.

1. Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH. Add Tetrodotoxin (TTX) to block TTX-sensitive sodium channels

and isolate Nav1.8 currents.[7]

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with

CsOH.[7] Cesium Fluoride (CsF) is used to block potassium channels from the inside.

2. Pipette Fabrication:
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Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal

solution.[7]

3. Recording Procedure:

Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG

neuron.

Hold the cell at a membrane potential of -100 mV to ensure all channels are in the resting

state.[7]

Activation Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 to +40 mV in

5 or 10 mV increments) to elicit Nav1.8 currents.[7]

Steady-State Inactivation Protocol: From a holding potential of -100 mV, apply a series of

500 ms pre-pulses to various potentials (e.g., -120 to 0 mV) followed by a test pulse to a

potential that elicits a maximal current (e.g., 0 mV) to determine the fraction of available

channels.

Protocol 2: Whole-Cell Voltage-Clamp Recording from Transfected HEK293 Cells

This protocol is suitable for recording from HEK293 cells transiently transfected with a Nav1.8

construct (e.g., a chimeric channel).

1. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES.

Adjust pH to 7.4 with NaOH.[5]

Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2

with CsOH.[5]

2. Recording Procedure:

Follow the same general procedure as for DRG neurons.

Co-transfect with a fluorescent protein (e.g., GFP) to easily identify transfected cells.
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Due to the potentially high current expression with chimeric channels, ensure your amplifier's

series resistance compensation is set appropriately to minimize voltage errors.
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Caption: A typical experimental workflow for Nav1.8 patch-clamp recordings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b4297882?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4297882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

